molecular formula C20H18FN3O2S B2650271 8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-61-2

8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No.: B2650271
CAS No.: 2034533-61-2
M. Wt: 383.44
InChI Key: FLVZEXGCXXXSRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, and the polarity of the bonds. The presence of electronegative atoms like fluorine would create regions of high electron density and could result in a polar molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the fluorine atom might be susceptible to nucleophilic substitution reactions. The carbonyl group could undergo addition reactions, and the phenylthio group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and pKa, would be influenced by its molecular structure. For example, the presence of polar groups could enhance solubility in polar solvents .

Scientific Research Applications

Quantum Chemical Studies and Molecular Docking

Pyrimidine derivatives are significant in medicinal and pharmaceutical applications due to their heterocyclic nature containing nitrogen. These compounds have been studied through quantum chemical calculations, Hirshfeld surface analysis, and molecular docking, indicating their potential in drug design and interaction with biological targets (Gandhi et al., 2016). Such studies provide insights into the stability of crystal packing and intermolecular interactions, important for understanding the drug-receptor interactions at the molecular level.

Fluorinated Heterocyclic Compounds Synthesis

Research on the synthesis of fluorine-bearing heterocyclic compounds, including pyrimidines, highlights the role of fluorine atoms in enhancing the biological activity of these molecules. The introduction of fluorine atoms can lead to the development of compounds with potential pharmacological applications, demonstrating the versatility of pyrimidine derivatives in synthesizing new therapeutic agents (Shi et al., 1996).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines, structurally related to pyrimidine derivatives, have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluorinated analogues, have shown potential as in vivo positron emission tomography (PET) radiotracers for imaging neuroinflammation, highlighting the application of pyrimidine derivatives in neuroscientific research (Damont et al., 2015).

Antimicrobial and Antitumor Activities

Synthesis and biological evaluation of pyrimidine derivatives have been extensively researched for their potential antimicrobial and antitumor activities. These studies involve the development of compounds with significant activity against various bacterial strains and cancer cell lines, demonstrating the therapeutic potential of pyrimidine derivatives in treating infectious diseases and cancer (Gorle et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a pyrimidine ring, it’s possible that this compound could interact with enzymes or receptors that recognize nucleotide-like structures .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry .

Properties

IUPAC Name

13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-14-6-7-18-22-17-8-10-23(13-16(17)20(26)24(18)12-14)19(25)9-11-27-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVZEXGCXXXSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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